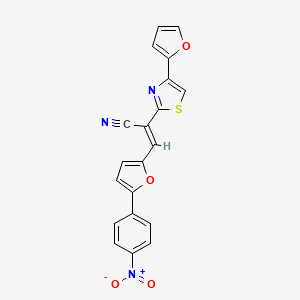
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is an organic compound that features a complex structure with multiple functional groups, including furan, thiazole, nitrophenyl, and acrylonitrile moieties. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Furan ring synthesis: The furan rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling reactions: The furan and thiazole rings can be coupled using cross-coupling reactions such as the Suzuki or Heck reactions.
Acrylonitrile formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between an aldehyde and malononitrile.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction of the nitro group may produce corresponding aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of novel polymers and materials with unique electronic and optical properties.
Biology
Biological activity: Compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities.
Medicine
Drug development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Catalysts and intermediates: The compound can be used as a catalyst or intermediate in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(phenyl)furan-2-yl)acrylonitrile: Similar structure but lacks the nitro group, which may result in different chemical and biological properties.
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylonitrile: Contains a methoxy group instead of a nitro group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the nitro group in (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile makes it unique compared to its analogs, as the nitro group can significantly influence the compound’s electronic properties and reactivity.
Propiedades
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O4S/c21-11-14(20-22-17(12-28-20)19-2-1-9-26-19)10-16-7-8-18(27-16)13-3-5-15(6-4-13)23(24)25/h1-10,12H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSCEFDHALEVCS-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
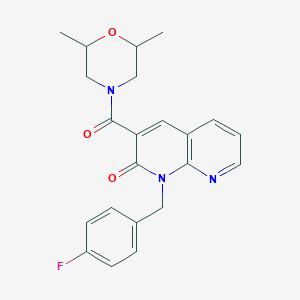
![Ethyl ({3-cyano-5-[(2-fluorophenyl)carbamoyl]-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2736586.png)
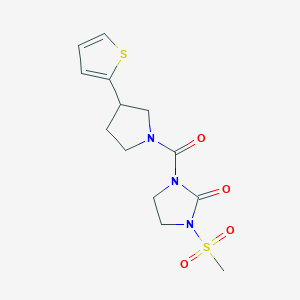
![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2736589.png)
![2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2736590.png)
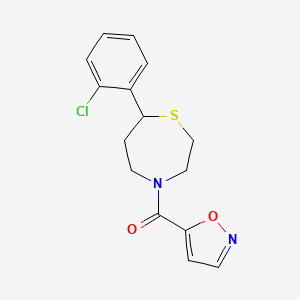
![(2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid](/img/structure/B2736596.png)
![1-(2-methoxypyridin-4-yl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-2-one](/img/structure/B2736597.png)
![6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile](/img/structure/B2736599.png)
![5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2736600.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2736602.png)
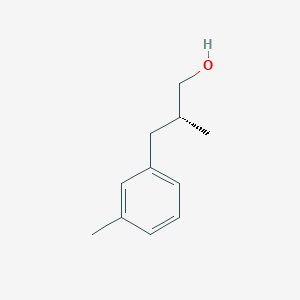
![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride](/img/structure/B2736605.png)
![2-bromo-5-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2736606.png)
